molecular formula C15H14F6O3 B1343545 7-(3,5-Ditrifluoromethylphenyl)-7-oxoheptanoic acid CAS No. 898788-13-1

7-(3,5-Ditrifluoromethylphenyl)-7-oxoheptanoic acid

Cat. No.: B1343545
CAS No.: 898788-13-1
M. Wt: 356.26 g/mol
InChI Key: VBOODLAPYQEPDB-UHFFFAOYSA-N
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Description

7-(3,5-Ditrifluoromethylphenyl)-7-oxoheptanoic acid is an organic compound characterized by the presence of a heptanoic acid backbone with a 3,5-ditrifluoromethylphenyl group and a ketone functional group at the seventh carbon. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,5-Ditrifluoromethylphenyl)-7-oxoheptanoic acid typically involves the following steps:

    Friedel-Crafts Acylation: The introduction of the 3,5-ditrifluoromethylphenyl group onto a heptanoic acid derivative can be achieved through a Friedel-Crafts acylation reaction. This involves the reaction of 3,5-ditrifluoromethylbenzoyl chloride with a heptanoic acid derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

    Oxidation: The resulting intermediate can then be oxidized to introduce the ketone functional group at the seventh carbon. Common oxidizing agents include potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

7-(3,5-Ditrifluoromethylphenyl)-7-oxoheptanoic acid can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Aluminum chloride for Friedel-Crafts acylation.

Major Products Formed

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various substituents on the phenyl ring.

Scientific Research Applications

7-(3,5-Ditrifluoromethylphenyl)-7-oxoheptanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(3,5-Ditrifluoromethylphenyl)-7-oxoheptanoic acid involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl groups enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The ketone functional group can participate in nucleophilic addition reactions, potentially modifying the activity of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Ditrifluoromethylphenylacetic acid
  • 3,5-Ditrifluoromethylbenzaldehyde
  • 3,5-Ditrifluoromethylphenylpropanoic acid

Uniqueness

7-(3,5-Ditrifluoromethylphenyl)-7-oxoheptanoic acid is unique due to the combination of its heptanoic acid backbone, ketone functional group, and the presence of two trifluoromethyl groups on the phenyl ring. This unique structure imparts distinct chemical reactivity and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

7-[3,5-bis(trifluoromethyl)phenyl]-7-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F6O3/c16-14(17,18)10-6-9(7-11(8-10)15(19,20)21)12(22)4-2-1-3-5-13(23)24/h6-8H,1-5H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBOODLAPYQEPDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645270
Record name 7-[3,5-Bis(trifluoromethyl)phenyl]-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898788-13-1
Record name 7-[3,5-Bis(trifluoromethyl)phenyl]-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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